(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a versatile chemical compound with a unique structure that allows for multiple applications in scientific research. It is a member of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules involved in various biochemical reactions . This compound interacts with these molecules, facilitating the formation of new bonds and enabling various organic synthesis reactions .
Mode of Action
This compound operates through a mechanism of action that involves protonation . It adds a proton to organic molecules, which enables the formation of new bonds between the protonated molecule and itself . This process facilitates various organic synthesis reactions .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .
Pharmacokinetics
It’s known that this compound is a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the facilitation of various organic synthesis reactions . By adding a proton to organic molecules, it enables the formation of new bonds, contributing to the creation of polymers, nanomaterials, pharmaceuticals like anticancer drugs, and biodegradable polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in different environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (5-Ethyl-1,2-oxazol-3-yl)methanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(5-Ethyl-1,2-oxazol-3-yl)methanol+Thionyl chloride→(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonyl Hydride: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride group into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Uniqueness
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c1-2-6-3-5(8-11-6)4-12(7,9)10/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKMUPMGNNAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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